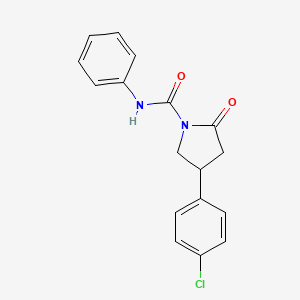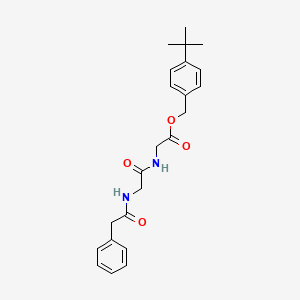
4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a pyrrolidine derivative that has been shown to have significant effects on the central nervous system, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide involves its binding to the mu-opioid receptor, which is located in the brain and spinal cord. This binding results in the activation of downstream signaling pathways that ultimately lead to the modulation of pain perception and reward processing.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, the regulation of mood and emotions, and the modulation of reward processing. 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including depression and anxiety.
実験室実験の利点と制限
One of the main advantages of using 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide in lab experiments is its high affinity for the mu-opioid receptor, which makes it a valuable tool for investigating the mechanisms underlying opioid addiction and pain management. However, one limitation of using 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide is its potential for abuse, which requires careful handling and regulation in the laboratory.
将来の方向性
There are several future directions for research on 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of neurological and psychiatric disorders, and the development of new methods for its synthesis and purification. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide, and to identify potential side effects and safety concerns associated with its use in scientific research.
合成法
The synthesis of 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzoyl chloride with N-phenylpyrrolidine-2,5-dione in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide has been used in a variety of scientific research applications, including the study of opioid receptors, pain management, and addiction. 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide has been shown to have high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. This makes 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide a valuable tool for investigating the mechanisms underlying opioid addiction and developing new treatments for pain management.
特性
IUPAC Name |
4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-14-8-6-12(7-9-14)13-10-16(21)20(11-13)17(22)19-15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBNAYVJTZYYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)
![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4980255.png)
![4-tert-butyl-N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B4980256.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)

![2-{[(6-methoxy-2-naphthyl)oxy]acetyl}-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4980274.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4980279.png)
![4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4980300.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4980304.png)

![8-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4980315.png)